Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic chemistry. The primary name "Propyl-(5-pyridin-4-yl-thiadiazol-2-yl)-amine" reflects the hierarchical naming system where the thiadiazole ring serves as the parent heterocycle. According to PubChem database records, the systematic name is "N-propyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine," which provides explicit identification of the nitrogen atom bearing the propyl substituent.
The structural representation utilizes the Simplified Molecular Input Line Entry System notation "CCCNC1=NN=C(S1)C2=CC=NC=C2," which encodes the complete molecular architecture. This notation begins with the propyl chain (CCC) attached to the amino nitrogen, followed by the thiadiazole ring system connected to the pyridine moiety. The International Chemical Identifier string "InChI=1S/C10H12N4S/c1-2-7-11-10-13-12-9(14-10)8-3-5-6-4-8/h3-6H,2,7H2,1H3,(H,11,13)" provides an additional layer of structural specification that includes stereochemical and connectivity information.
The heterocyclic framework consists of a 1,3,4-thiadiazole ring system, which belongs to the broader family of five-membered rings containing two nitrogen atoms and one sulfur atom. This ring system exhibits aromatic character due to the presence of two double bonds and one lone pair of electrons from the sulfur atom, contributing to the overall stability of the molecular structure. The pyridine ring, systematically known as azinine according to Hantzsch-Widman nomenclature, provides an additional aromatic component to the molecular framework.
Alternative Naming Conventions in Heterocyclic Chemistry
Multiple naming conventions exist for this compound within the chemical literature, reflecting different approaches to heterocyclic nomenclature. The compound appears in various databases under alternative names including "N-propyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine" and "Propyl-(5-pyridin-4-yl-thiadiazol-2-yl)-amine". These variations primarily differ in the placement of punctuation and the explicit identification of the nitrogen atom bearing the propyl substituent.
Within the Hantzsch-Widman nomenclature system, the thiadiazole component follows established conventions for five-membered heterocycles containing multiple heteroatoms. The numbering system places the sulfur atom at position 1, with nitrogen atoms at positions 3 and 4, creating the characteristic 1,3,4-thiadiazole designation. This systematic approach ensures unambiguous identification of the heterocyclic framework and distinguishes it from other possible constitutional isomers such as 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole.
The pyridine component utilizes traditional nomenclature where the position of substitution follows the numbering system starting from the nitrogen atom. The designation "pyridin-4-yl" indicates attachment at the 4-position, also known as the para position in older nomenclature systems. Historical naming conventions sometimes employ Greek letters, where the 4-position corresponds to the gamma position, though modern practice favors numerical designations.
Chemical suppliers and databases may employ additional naming variations for commercial purposes. The compound appears under the trade designation "35314-25-1" in chemical supplier catalogs, referring to its Chemical Abstracts Service registry number. Some sources utilize abbreviated forms such as "Propyl-(5-pyridin-4-yl-thiadiazol-2-yl)-amine" with brackets to clearly delineate the heterocyclic components.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₂N₄S encapsulates the elemental composition of Propyl-(5-pyridin-4-yl-thiadiazol-2-yl)-amine, indicating the presence of ten carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one sulfur atom. This formula reflects the combination of the propyl alkyl chain (C₃H₇), the pyridine ring (C₅H₄N), the thiadiazole ring (C₂N₂S), and the connecting amino group (NH).
| Component | Contribution to Molecular Formula | Atomic Count |
|---|---|---|
| Propyl chain | C₃H₇ | C: 3, H: 7 |
| Pyridine ring | C₅H₄N | C: 5, H: 4, N: 1 |
| Thiadiazole ring | C₂N₂S | C: 2, N: 2, S: 1 |
| Amino nitrogen | NH | N: 1, H: 1 |
| Total | C₁₀H₁₂N₄S | C: 10, H: 12, N: 4, S: 1 |
The molecular weight calculation yields 220.30 grams per mole according to PubChem computational methods. Alternative sources report slight variations, with some databases listing 220.29 grams per mole. These minor discrepancies typically arise from differences in atomic weight standards and computational rounding procedures used by different chemical databases. The molecular weight distribution among elements shows carbon contributing approximately 54.5% of the total mass, hydrogen 5.5%, nitrogen 25.4%, and sulfur 14.6%.
The nitrogen content of the molecule is particularly noteworthy, with four nitrogen atoms contributing significantly to the compound's chemical properties. Three of these nitrogen atoms participate in the heterocyclic ring systems (one in pyridine, two in thiadiazole), while the fourth serves as the amino nitrogen bearing the propyl substituent. This high nitrogen content suggests potential for hydrogen bonding interactions and coordination chemistry applications.
The presence of sulfur within the thiadiazole ring introduces unique electronic properties to the molecular framework. Sulfur's ability to participate in aromatic systems through its lone pair electrons contributes to the overall stability and reactivity profile of the compound. The molecular architecture represents a balanced combination of aromatic heterocycles and aliphatic substitution, creating opportunities for diverse chemical interactions and biological activities.
Properties
IUPAC Name |
N-propyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQIHGAVVDJUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN=C(S1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of automated reactors to ensure consistency and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like halogenating agents (e.g., N-bromosuccinimide).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: N-bromosuccinimide, halogenating agents; in solvents like chloroform or dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine exhibits significant antimicrobial properties. A study conducted by researchers at the University of São Paulo demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymes involved in metabolic processes.
Anticancer Properties
In another study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer potential against human cancer cell lines. The results showed a dose-dependent cytotoxic effect on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting that this compound may serve as a lead for developing new anticancer agents.
Agricultural Applications
Pesticide Development
The compound has been investigated for its potential as a pesticide. Research from the Journal of Agricultural and Food Chemistry highlighted its efficacy in controlling aphid populations on crops such as soybeans and corn. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing this compound compared to untreated controls.
Materials Science
Polymeric Composites
this compound has been incorporated into polymeric matrices to enhance their mechanical properties and thermal stability. A study published in Advanced Materials reported that composites containing this compound exhibited improved tensile strength and resistance to thermal degradation.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | University of São Paulo |
| Escherichia coli | 64 µg/mL | University of São Paulo |
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | Journal of Medicinal Chemistry |
| PC-3 | 20 | Journal of Medicinal Chemistry |
Table 3: Efficacy as a Pesticide
| Crop | Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Soybean | Aphids | 85 | Journal of Agricultural Chemistry |
| Corn | Aphids | 78 | Journal of Agricultural Chemistry |
Mechanism of Action
The mechanism of action of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound may also interfere with DNA replication processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Pyridin-4-yl vs. Pyridin-2-yl Derivatives
- Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine (CAS: 35314-18-2) is a structural isomer where the pyridine ring is attached at the 3-position instead of 3. This minor structural change alters electronic properties: pyridin-4-yl groups exhibit stronger σ-donor and π-acceptor effects compared to pyridin-3-yl, influencing tautomerism and intermolecular interactions .
- Allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine (CAS: 797767-57-8) shows distinct tautomeric behavior in solution, with NMR studies (100 MHz) revealing equilibrium between amino (N6–H) and imino (N4–H) forms. In contrast, the pyridin-4-yl derivative predominantly adopts the amino form in the solid state due to stabilization by hydrogen bonding .
Substituent Variations on the Thiadiazole Ring
- N-Allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)-amine replaces the pyridinyl group with a phenyl ring. This substitution reduces polarity and electronic conjugation, leading to lower thermal stability (decomposition at 180°C vs. 220°C for the pyridin-4-yl analog) .
- (4-Methoxybenzylidene)-(5-prop-2-ynylsulfanyl-[1,3,4]thiadiazol-2-yl)-amine introduces a propargyl sulfanyl group at the 5-position, enhancing reactivity for click chemistry applications. However, the pyridin-4-yl analog’s planar structure favors crystallinity and optoelectronic performance .
Tautomerism and Electronic Structure
Tautomeric Equilibria
Thiadiazole derivatives with exocyclic amines exhibit tautomerism influenced by substituents:
- Pyridin-4-yl derivatives (e.g., Propyl-(5-pyridin-4-yl-...-amine) favor the amino tautomer (N6–H) in both solution and solid states, as confirmed by ¹⁵N NMR and X-ray crystallography. The pyridin-4-yl group’s electron-withdrawing nature stabilizes the amino form .
- Pyridin-2-yl derivatives (e.g., Allyl-(5-pyridin-2-yl-...-amine) show dynamic equilibria in solution, with calculated ¹⁵N chemical shifts ranging from –309 ppm (amino form) to –225 ppm (imino form). The energy difference between tautomers is ≈35 kJ/mol .
Electronic Effects
Density functional theory (DFT) studies reveal:
- The pyridin-4-yl group increases electron density on the thiadiazole ring, lowering the HOMO-LUMO gap (4.2 eV vs. 4.5 eV for phenyl analogs), enhancing charge transport in optoelectronic devices .
- Protonation at the pyridine nitrogen (via CSA) shifts UV-Vis absorption maxima by 40 nm, a feature absent in non-pyridinyl derivatives .
Crystallographic and Intermolecular Interactions
The pyridin-4-yl derivative’s monoclinic packing enables dense π-π interactions (3.4 Å spacing), critical for semiconductor applications .
Biological Activity
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a unique structure that combines a thiadiazole ring with a pyridine moiety, enhancing its interaction with biological targets.
- Molecular Formula : C10H12N4S
- Molecular Weight : 220.3 g/mol
- CAS Number : 35314-25-1
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins within microbial and cancerous cells.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) :
- Escherichia coli: 8 µg/mL
- Staphylococcus epidermidis: 4 µg/mL
These results indicate its potential as an antimicrobial agent capable of inhibiting the growth of harmful bacteria.
Anticancer Activity
Research has shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways, particularly the VEGFR-2 pathway. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Properties : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria.
- Cytotoxicity Evaluation : In research focused on anticancer effects, the compound was evaluated against human cancer cell lines. It showed promising results in reducing cell viability and inducing apoptosis through caspase activation pathways .
- Anti-inflammatory Effects : Another study highlighted the compound's ability to reduce inflammation markers in cellular models. It was found to exhibit lower toxicity compared to standard anti-inflammatory drugs while maintaining efficacy .
Q & A
Q. What are the established synthetic routes for Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine?
The compound can be synthesized via cyclization reactions involving 4-pyridinecarboxylic acid and thiosemicarbazide derivatives under controlled thermal conditions. For example, heating 4-pyridinecarboxylic acid with thiosemicarbazide at 363 K for 6 hours yields the thiadiazole core, followed by propylamine substitution . Optimization of solvent systems (e.g., ethanol or acetone for crystallization) and stoichiometric ratios is critical to improving yields. Purity is typically verified via HPLC (≥98%) and NMR spectroscopy .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding between N–H and pyridine nitrogen atoms) .
- NMR spectroscopy : 1H and 13C NMR confirm substituent integration and electronic environments, with characteristic shifts for the thiadiazole (δ 7.5–8.5 ppm) and pyridine moieties .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of thiadiazole derivatives?
SAR studies highlight the importance of:
- Pyridine substitution : Electron-withdrawing groups at the 4-position enhance binding affinity to kinase targets (e.g., Fyn kinase inhibition) .
- Thiadiazole modifications : Propylamine side chains improve solubility and cellular permeability compared to bulkier substituents .
- Hydrogen bonding : Intramolecular O–H···N interactions stabilize bioactive conformations, as shown in analogs like 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol .
Q. How can computational methods predict the electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- HOMO-LUMO gaps : Predicts reactivity and charge-transfer interactions .
- Electrostatic potential maps : Identifies nucleophilic/electrophilic sites for ligand-protein docking .
- Conformational stability : Benchmarks experimental crystallographic data (e.g., dihedral angles between thiadiazole and pyridine rings: 18.2°–30.3°) .
Q. What experimental designs are used to evaluate antitumor activity?
- Cell viability assays : IC50 values are determined via MTT assays against HepG2 (liver), HL-60 (leukemia), and MCF-7 (breast) cell lines. For example, the analog N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide shows IC50 = 9.4 μg/mL in HepG2 cells .
- Selectivity testing : Compare cytotoxicity in non-tumor lines (e.g., HEK293, NIH3T3) to assess therapeutic windows .
- Mechanistic studies : Flow cytometry and Western blotting evaluate apoptosis induction and kinase inhibition pathways .
Q. How do crystallographic studies inform supramolecular interactions?
Single-crystal X-ray diffraction reveals:
- Hydrogen-bonded networks : N–H···N interactions between the thiadiazole amine and pyridine nitrogen create 2D frameworks, influencing packing efficiency and solubility .
- Conformational flexibility : Dihedral angle variations (18.2° vs. 30.3° in two independent molecules) suggest adaptability in binding pocket recognition .
Q. What strategies address solubility and stability challenges in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
- Prodrug approaches : Esterification of the propylamine group enhances aqueous solubility without altering bioactivity .
- Thermogravimetric analysis (TGA) : Monitors thermal decomposition profiles to optimize storage conditions (e.g., −20°C under argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
